4,8-Dioxaundecane-1,11-diol

Polyurethane Adhesives Chain Extenders

4,8-Dioxaundecane-1,11-diol (CAS 4161-32-4), also commonly referred to as tri(propylene glycol) or TPG, is a linear, aliphatic diol with the molecular formula C9H20O4 and a molecular weight of 192.25 g/mol. Structurally, it is an oligo(propylene glycol) consisting of three propylene glycol units linked via ether bonds, with primary hydroxyl groups at both termini.

Molecular Formula C9H20O4
Molecular Weight 192.25 g/mol
CAS No. 4161-32-4
Cat. No. B1593779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dioxaundecane-1,11-diol
CAS4161-32-4
Molecular FormulaC9H20O4
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC(CO)COCCCOCCCO
InChIInChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2
InChIKeySZXVPIADNSVGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dioxaundecane-1,11-diol (CAS 4161-32-4): A Defined Linear Diol for Polyurethane and Linker Applications


4,8-Dioxaundecane-1,11-diol (CAS 4161-32-4), also commonly referred to as tri(propylene glycol) or TPG, is a linear, aliphatic diol with the molecular formula C9H20O4 and a molecular weight of 192.25 g/mol [1]. Structurally, it is an oligo(propylene glycol) consisting of three propylene glycol units linked via ether bonds, with primary hydroxyl groups at both termini . This compound is categorized as a small-molecule polyethylene glycol (PEG) analog or linker, widely used as a chain extender in polyurethane synthesis, as a PROTAC linker in pharmaceutical research, and as a building block for functional polymers and crosslinkers .

Why 4,8-Dioxaundecane-1,11-diol Cannot Be Replaced by Generic Diols in High-Performance Polyurethane and Linker Applications


While 4,8-Dioxaundecane-1,11-diol is formally an oligomeric polyether diol, it cannot be generically substituted by other diols—even those with similar molecular weights or hydroxyl functionalities—due to its unique combination of a flexible propylene oxide-based backbone and a specific chain length. Unlike rigid linear diols such as butanediol or pentanediol, the branched ether structure of 4,8-Dioxaundecane-1,11-diol fundamentally alters the thermodynamics of microphase separation in segmented polyurethanes, preventing hard segment crystallization and enabling the formulation of low-viscosity, high-adhesion prepolymers [1]. Conversely, when compared to longer poly(propylene glycol) (PPG) macrodiols, this precise low-molecular-weight compound acts as a distinct morphological modifier rather than a conventional soft segment, significantly increasing interdomain spacing and disrupting strain-induced crystallization in elastomers [2]. Therefore, substituting this specific diol with a generic alternative would directly compromise the targeted phase behavior and final mechanical properties of the material.

Quantitative Evidence for 4,8-Dioxaundecane-1,11-diol vs. Linear Diols and PPG Macrodiols in Polyurethane Systems


4,8-Dioxaundecane-1,11-diol Suppresses Microphase Separation vs. Linear Aliphatic Diols

In a comparative study of one-component moisture-curable polyurethane adhesives, the incorporation of 4,8-Dioxaundecane-1,11-diol (tri-PPG) as a branched chain extender did not result in notable microphase separation between hard and soft segments, in contrast to linear diols which readily promoted distinct phase separation [1]. This difference in morphological behavior is critical for tailoring adhesive properties such as viscosity and cohesive strength.

Polyurethane Adhesives Chain Extenders

4,8-Dioxaundecane-1,11-diol Increases Interdomain Spacing vs. High-Molecular-Weight PPG

In segmented poly(urethane-urea) elastomers, the addition of 4,8-Dioxaundecane-1,11-diol (TPG) to a poly(propylene glycol) (PPG) soft segment matrix resulted in a distinct increase in interdomain spacing as the average soft segment molecular weight was decreased, which is contrary to the trend observed in PPG-based systems without TPG [1]. This finding highlights its unique role as a morphological modifier, altering the nanoscale phase structure of the elastomer.

Polyurethane-urea Elastomer Morphology

4,8-Dioxaundecane-1,11-diol Disrupts Strain-Induced Crystallization vs. PTMEG

A study on poly(urethane-urea) elastomers with mixed soft segments found that the inclusion of 4,8-Dioxaundecane-1,11-diol (TPG) alongside poly(tetramethylene ether glycol) (PTMEG) resulted in PTMEG's diminished ability to undergo both cold and strain-induced crystallization, as evidenced by differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS) [1]. This indicates that TPG acts as a crystallization inhibitor for PTMEG, a feature not shared by all low-molecular-weight polyols.

Polyurethane-urea Elastomer Crystallization

4,8-Dioxaundecane-1,11-diol as a Tetrafunctional Initiator Core for Hyperbranched Polymer Synthesis

In the synthesis of hyperbranched polyacrylates via self-condensing vinyl copolymerization (SCVCP), a tetrafunctional initiator derived from 4,8-Dioxaundecane-1,11-diol (specifically, THABI) was employed. The study demonstrated that the addition of this tetrafunctional initiator can narrow the polydispersity of the resulting hyperbranched copolymers [1]. This illustrates the compound's value as a precision scaffold for building complex macromolecular architectures with controlled properties.

Hyperbranched Polymers Controlled Polymerization Macromolecular Architecture

Evidence-Based Application Scenarios for Procuring 4,8-Dioxaundecane-1,11-diol


Formulation of Low-Viscosity, High-Adhesion Moisture-Curable Polyurethane Adhesives

Based on the direct evidence that 4,8-Dioxaundecane-1,11-diol (tri-PPG) does not promote microphase separation, unlike linear diols, it is the preferred chain extender for developing moisture-curable polyurethane (MCPU) adhesives. Formulators seeking to achieve a strong adhesive bond while maintaining low application viscosity should specify this compound to ensure a homogeneous prepolymer morphology, as described in the comparative study by Tan et al. [1].

Morphology Control in High-Performance Polyurethane-Urea Elastomers

For researchers and engineers designing poly(urethane-urea) elastomers where the nanoscale phase structure dictates ultimate mechanical performance, procuring 4,8-Dioxaundecane-1,11-diol is essential. As demonstrated in the work by O'Sickey et al., its inclusion uniquely alters interdomain spacing in a manner contrary to conventional PPG systems [1] and effectively suppresses the unwanted crystallization of PTMEG soft segments [1]. This allows for precise tuning of elasticity, strength, and hysteresis.

Synthesis of Well-Defined Multifunctional Initiators for Controlled Radical Polymerization

Investigators focusing on the synthesis of complex polymer architectures, such as hyperbranched or star polymers, should procure high-purity 4,8-Dioxaundecane-1,11-diol for use as a core building block. Evidence shows that a tetrafunctional initiator derived from this diol (THABI) enables the control of polymer polydispersity in self-condensing vinyl copolymerization, providing a pathway to materials with narrow molecular weight distributions [2].

Design of PROTACs and Other Heterobifunctional Linker Systems

In medicinal chemistry and chemical biology, 4,8-Dioxaundecane-1,11-diol serves as a defined-length, hydrophilic PEG-like linker for the synthesis of PROTACs (Proteolysis Targeting Chimeras) [1]. Its specific chain length and the presence of two modifiable hydroxyl termini make it a predictable and reproducible building block for connecting an E3 ligase ligand to a target protein ligand, a critical step in optimizing the ternary complex formation and subsequent degradation efficiency.

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